molecular formula C19H20N2O6 B6053147 benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside

benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside

Cat. No.: B6053147
M. Wt: 372.4 g/mol
InChI Key: ZMSXHIFFAZWZHY-UHFFFAOYSA-N
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Description

Benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzyl N-(2-hydroxy-5-nitrobenzylidene)-3,4-dideoxy-D-erythro-pentopyranoside and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro. Studies have found that this compound can inhibit the activity of certain enzymes and alter the expression of specific genes in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside in lab experiments include its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells in vitro. However, the limitations of using this compound include its unknown mechanism of action and the need for further studies to fully understand its potential applications.

Future Directions

For research on benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside include further studies on its mechanism of action, its potential applications in cancer treatment, and its toxicity profile. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside involves the condensation of benzyl 3,4-dideoxy-3-iodo-D-erythro-pentopyranoside with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base. The resulting product is then subjected to reduction using sodium borohydride to obtain this compound.

Scientific Research Applications

Benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

4-[(2-hydroxy-5-nitrophenyl)methylideneamino]-2-phenylmethoxyoxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17-7-6-15(21(24)25)10-14(17)11-20-16-8-9-26-19(18(16)23)27-12-13-4-2-1-3-5-13/h1-7,10-11,16,18-19,22-23H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXHIFFAZWZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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